molecular formula C15H8ClFN2OS2 B2992758 (Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865248-91-5

(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2992758
CAS No.: 865248-91-5
M. Wt: 350.81
InChI Key: VRUIIXNPZLQFAQ-SDXDJHTJSA-N
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Description

(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic small molecule designed for advanced chemical biology and drug discovery research. This compound features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties and broad utility in designing bioactive molecules . The molecule incorporates a prop-2-yn-1-yl (propargyl) group, which provides a versatile chemical handle for further derivatization via click chemistry, making it an invaluable intermediate for creating chemical libraries or for probe conjugation in target identification studies. The specific substitution pattern, combining chloro-thiophene and fluoro-benzothiazole motifs, is characteristic of compounds investigated for their potential to interact with critical biological targets . The core benzothiazole moiety is recognized for its significant research value, with derivatives demonstrating a wide spectrum of biological activities including, but not limited to, anticancer, antimicrobial, and anti-inflammatory effects in preclinical research . This specific analogue is supplied exclusively for research applications, such as in high-throughput screening campaigns, mechanism of action studies, and as a building block in the synthesis of more complex molecules. Its structural features suggest potential for interaction with various enzymatic targets, consistent with other thiazole-containing compounds that have been reported to act as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and modulators of various other cellular pathways . Researchers can leverage this compound to explore novel therapeutic avenues in areas like oncology and infectious diseases. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-chloro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2OS2/c1-2-8-19-13-9(17)4-3-5-10(13)22-15(19)18-14(20)11-6-7-12(16)21-11/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUIIXNPZLQFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, with the CAS number 896278-93-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor properties, interaction with cellular mechanisms, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H8ClFN2OS2C_{15}H_8ClFN_2OS_2, and it has a molecular weight of 350.8 g/mol. The presence of chlorine and fluorine atoms in the structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antitumor Activity

Research indicates that thiophene derivatives, including compounds similar to this compound, exhibit significant antitumor activity. For instance, a related thiophene-2-carboxamide demonstrated potent cytotoxic effects against various human tumor cell lines at submicromolar concentrations. Specifically, it induced apoptosis in K562 chronic myelogenous leukemia cells through mechanisms involving caspase activation and mitochondrial dysfunction .

CompoundIC50 (µM)Mechanism of Action
Thiophene derivative2.5Apoptosis via caspase activation
(Z)-5-chloro-N-(4-fluoro...)TBDTBD

The biological activity of (Z)-5-chloro-N-(4-fluoro...) is believed to involve several mechanisms:

  • Caspase Activation : The compound may activate caspases, leading to programmed cell death.
  • Mitochondrial Dysfunction : It could induce changes in mitochondrial membrane potential, contributing to apoptosis.
  • Cell Cycle Arrest : Some studies suggest that thiophene derivatives can disrupt the cell cycle, leading to growth inhibition in cancer cells .

Structure-Activity Relationship (SAR)

The efficacy of thiophene derivatives often correlates with specific structural features:

  • Chlorine and Fluorine Substituents : These halogen atoms can enhance lipophilicity and binding affinity to target proteins.
  • Thiazole Moiety : The presence of thiazole rings is crucial for maintaining cytotoxic activity. Substitutions on these rings can significantly alter biological potency .

Case Studies

A notable study highlighted the effectiveness of a thiophene derivative in enhancing intracellular calcium dynamics in cardiomyocytes. This compound improved SERCA2a Ca2+^{2+} transport activities, which are critical for cardiac function. It was observed that this enhancement could be beneficial in treating heart failure by improving calcium handling in cardiac cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Notable Substituents
(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (Target) Benzo[d]thiazole, thiophene-2-carboxamide, propargyl, 4-F, 5-Cl 403.86 Imine, carboxamide, alkyne Z-configuration, fluorinated aryl
(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide () Benzo[d]thiazole, benzamide, propargyl, 4-Cl, 2,4-dimethyl 354.90 Imine, carboxamide, alkyne Z-configuration, chlorinated aryl
5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a, ) Thiophene-2-carboxamide, chloroacetamido, cyano, methyl Not reported Carboxamide, chloroalkyl, nitrile Dual chloroacetamido groups
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide () Quinolinium, benzo[d]thiazole, styryl, 4-F Not reported Cationic quinoline, imine, styryl Fluorinated styryl, methylated thiazole

Key Observations

Substituent Effects: The 4-fluoro group on the target compound’s benzo[d]thiazole ring enhances electron-withdrawing character compared to the 4-chloro analog in . Fluorine’s smaller size and higher electronegativity may improve metabolic stability and binding precision in biological targets .

Compound 8a () incorporates dual chloroacetamido groups, which may confer electrophilic reactivity (e.g., alkylation of nucleophilic sites) absent in the target compound .

Synthesis and Spectral Data: The target compound likely follows a synthesis route involving imine formation (similar to ’s 1,2,4-triazole derivatives), where IR spectroscopy would confirm the absence of C=O (~1660–1680 cm⁻¹) and presence of C=S (~1240–1255 cm⁻¹) stretching vibrations . In contrast, ’s 8a was synthesized via chloroacetyl chloride substitution, yielding a crystalline solid (mp reported) with distinct NMR profiles due to its cyano and chloroacetamido groups .

Biological Implications: The Z-configuration in the target and compounds may enforce planar geometry, optimizing interactions with flat binding pockets (e.g., kinase ATP sites). This contrasts with the E-configuration in ’s styryl-quinolinium derivatives, which adopt extended conformations for DNA intercalation .

Research Findings and Data Gaps

  • Spectroscopic Consistency : The target’s IR and NMR data would align with ’s trends, such as the absence of νS-H (~2500–2600 cm⁻¹) confirming the thione tautomer and νC=S at ~1250 cm⁻¹ .
  • Thermal Stability : ’s 8a has a defined melting point (70%, white crystalline solid), suggesting higher crystallinity than the target compound, which may form less ordered structures due to its propargyl group .
  • Pharmacological Potential: While ’s I8 and I10 show quinolinium-based bioactivity (e.g., antimicrobial or anticancer properties), the target compound’s fluorine and thiophene groups may redirect selectivity toward kinase or protease targets .

Q & A

Q. What are the key synthetic strategies for constructing the benzo[d]thiazole-thiophene scaffold in this compound?

  • Methodological Answer : The core structure can be synthesized via cyclocondensation or Biginelli-like reactions. For example:
  • Step 1 : Prepare the benzo[d]thiazole ring using 4-fluoro-3-(prop-2-yn-1-yl)aniline and thiourea derivatives under acidic conditions (e.g., HCl/EtOH, reflux) .

  • Step 2 : Couple the thiophene-2-carboxamide moiety via a nucleophilic acyl substitution. Use coupling agents like EDCI/HOBt in DMF at 0–25°C to minimize side reactions .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
1Thiourea, HCl/EtOH, reflux65–70
2EDCI/HOBt, DMF, 25°C75–80

Q. Which spectroscopic techniques are essential for confirming the (Z)-configuration and purity?

  • Methodological Answer :
  • 1H/13C NMR : Key diagnostic signals include:
  • Z-isomer : Downfield shift of the imine proton (δ 8.2–8.5 ppm) due to conjugation with the thiazole ring .
  • Propargyl group : Triple bond protons (δ 2.1–2.3 ppm, CH2; δ 3.1–3.3 ppm, ≡CH) .
  • IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .
  • Mass Spectrometry : Look for [M+H]+ ions with isotopic patterns matching Cl/F atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .

  • SAR Analysis : Systematically modify substituents (e.g., propargyl vs. ethyl groups) and correlate with activity trends .

  • Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay conditions .

    • Example :
      Inconsistent anticancer activity may arise from differences in cell line permeability. Use logP calculations (e.g., ACD/Labs) to optimize lipophilicity .

Q. What computational approaches predict the reactivity of the propargyl substituent in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G* basis set to model transition states during alkyne functionalization .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .
  • Docking Studies : Predict binding interactions with biological targets (e.g., kinase enzymes) via AutoDock Vina .

Q. How to optimize synthetic yield while minimizing byproducts (e.g., E-isomer formation)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Taguchi methods to test variables (temperature, solvent polarity, catalyst loading) .

  • Microwave-Assisted Synthesis : Reduce reaction time (20–30 min vs. 24 hrs conventional) to suppress isomerization .

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity .

    • Data Table :
VariableOptimal ConditionYield (%)E/Z Ratio
Temperature70°C821:12
CatalystZnCl2 (5 mol%)851:15
SolventDMF781:10

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